3-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one
Description
This compound features a coumarin core (8-methoxy-2H-chromen-2-one) linked via a carbonyl group to a piperidine ring substituted with a 5-isopropyl-1,3,4-oxadiazole moiety. The isopropyl group enhances lipophilicity, while the methoxy substituent on the coumarin may influence solubility and π-π stacking interactions.
Properties
IUPAC Name |
8-methoxy-3-[4-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-12(2)18-22-23-19(29-18)13-7-9-24(10-8-13)20(25)15-11-14-5-4-6-16(27-3)17(14)28-21(15)26/h4-6,11-13H,7-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKVRCVDBHYRNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(O1)C2CCN(CC2)C(=O)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic molecule that integrates various structural motifs, including chromene, oxadiazole, and piperidine. This article explores its biological activity based on existing literature and related compounds.
Structural Overview
The compound features:
- Chromene moiety : A fused benzene and pyran ring system that may contribute to its biological properties.
- Oxadiazole ring : Known for its pharmacological significance, particularly in antimicrobial and anticancer activities.
- Piperidine group : Associated with analgesic and neuroprotective effects.
Anticancer Properties
Research on similar chromene derivatives has indicated potential anticancer activity . For instance:
- Chromene derivatives have shown efficacy against various cancer cell lines, likely due to their ability to interact with cellular targets involved in proliferation and apoptosis.
| Compound Type | Notable Activity | Reference |
|---|---|---|
| Chromene Derivatives | Anticancer | |
| 1,3,4-Oxadiazole Derivatives | Antimicrobial | |
| Piperidine Derivatives | Analgesic |
Antimicrobial Activity
The oxadiazole component is linked to antimicrobial effects . Compounds containing oxadiazole rings have been shown to exhibit activity against a range of bacterial strains. The presence of the isopropyl group in the oxadiazole may enhance this activity due to increased lipophilicity, facilitating membrane penetration .
Enzyme Inhibition
The piperidine structure has been associated with various enzyme inhibitory activities , including:
- Acetylcholinesterase (AChE) inhibition, which is relevant for neurodegenerative diseases.
- Urease inhibition, important in treating infections caused by urease-producing bacteria .
Synthesis and Evaluation
A study synthesized a series of compounds with oxadiazole and piperidine moieties. These compounds were evaluated for their biological activities, revealing significant antitumor and anti-inflammatory effects. The presence of specific functional groups was crucial for enhancing these activities .
Molecular Interaction Studies
Molecular docking simulations have been employed to predict how the compound interacts with biological macromolecules. Preliminary findings suggest that the carbonyl group in the chromene structure may engage in nucleophilic addition reactions, while the oxadiazole ring might participate in electrophilic substitution reactions.
Scientific Research Applications
The compound 3-(4-(5-isopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-8-methoxy-2H-chromen-2-one is a complex organic molecule featuring chromene and oxadiazole frameworks. The chromene part includes a fused benzene and pyran ring system, with a carbonyl group at the second position. An isopropyl group and a piperidine moiety further contribute to its complexity, which can influence its biological activity and chemical reactivity.
Scientific Research Applications
Research on this compound is limited, so its potential applications are inferred from similar compounds. Chromene derivatives have demonstrated anticancer, anti-inflammatory, and antimicrobial properties. The specific biological activity of this compound depends on its interactions with biological targets like enzymes or receptors. Interaction studies, including molecular docking simulations and binding affinity assays, can provide insights into its potential mechanism of action. Previous studies on similar compounds have shown interactions with histone deacetylases and other targets involved in cancer progression.
The chemical behavior of this compound can be influenced by its functional groups. The carbonyl group in the chromene structure can participate in nucleophilic addition reactions, while the oxadiazole ring may engage in electrophilic substitution reactions due to its electron-withdrawing properties. The piperidine nitrogen could act as a nucleophile or a base in further reactions.
Structural Similarities and Biological Activities
| Compound Name | Structural Features | Notable Biological Activity |
|---|---|---|
| 4H-Chromene Derivatives | Contains chromene ring | Anticancer properties |
| 5-Isopropyl-1,3,4-Oxadiazole Derivatives | Contains oxadiazole ring | Antimicrobial activity |
| Piperidines | Contains piperidine ring | Analgesic effects |
The combination of chromene, oxadiazole, and piperidine motifs may enhance its biological activity compared to simpler derivatives.
Comparison with Similar Compounds
Structural Analog: 6-{3-[4-(1H-Benzimidazol-2-yl)piperidin-1-yl]-3-oxopropyl}-7-methoxy-4-methyl-2H-chromen-2-one (CAS: 1010890-35-3)
This analog (referred to as Compound A ) shares a coumarin-piperidine-carbonyl scaffold but differs in key substituents :
Key Differences :
- Coumarin Substituents : The 8-methoxy group (target) vs. 7-methoxy-4-methyl (Compound A) may shift electronic distribution and steric bulk, affecting interactions with biological targets.
- Physicochemical Properties : Compound A’s LogP (3.89) suggests moderate lipophilicity. The target compound’s isopropyl group likely increases LogP further, impacting membrane permeability and solubility.
Structural Elucidation Tools
Both compounds’ crystal structures could be resolved using SHELX programs (e.g., SHELXL for refinement, SHELXT for space-group determination) .
Research Implications and Limitations
- Pharmacological Potential: The oxadiazole group may enhance target selectivity compared to benzimidazole, but in vivo studies are needed.
- Data Gaps : Exact physicochemical properties (e.g., boiling point, solubility) and biological activity data for the target compound are unavailable, limiting direct comparisons.
- Synthesis Challenges : The isopropyl-oxadiazole moiety may introduce steric hindrance during synthesis, requiring optimized conditions.
Q & A
Basic: What synthetic strategies are recommended for constructing the 1,3,4-oxadiazole ring in this compound?
Methodological Answer:
The 1,3,4-oxadiazole moiety can be synthesized via cyclization of carbohydrazide derivatives. A common approach involves reacting 2-oxo-2H-chromene-3-carbohydrazide with active methylene compounds (e.g., acetyl acetone, ethyl cyanoacetate) in ethanol under reflux conditions, catalyzed by piperidine. The reaction typically requires 5–6 hours, followed by recrystallization for purification . For the isopropyl-substituted oxadiazole, carbon disulfide and potassium hydroxide may be employed to introduce the thiol group, which is subsequently functionalized .
Basic: Which spectroscopic and crystallographic techniques are critical for structural validation?
Methodological Answer:
- Spectroscopy: Use 1H/13C NMR to confirm hydrogen and carbon environments, focusing on the oxadiazole (δ 8.5–9.5 ppm for aromatic protons) and chromenone (δ 6.0–7.5 ppm) regions. IR can validate carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches. HRMS ensures molecular ion accuracy (±5 ppm) .
- Crystallography: Employ X-ray diffraction with SHELXL for refinement. Key parameters include thermal displacement factors (Uiso) for the oxadiazole and piperidine moieties, and hydrogen-bonding networks to validate intermolecular interactions .
Advanced: How can researchers resolve discrepancies between computational and experimental NMR data?
Methodological Answer:
Discrepancies often arise from solvent effects or conformational flexibility.
Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts in the same solvent (e.g., DMSO-d6 or CDCl3) used experimentally.
Compare experimental NOESY/ROESY data with computational conformational analysis to identify dominant rotamers.
Cross-validate with variable-temperature NMR to assess dynamic effects .
Advanced: What strategies improve coupling efficiency between the piperidine and chromenone moieties?
Methodological Answer:
Optimize the amide coupling reaction :
- Reagents: Use EDC/HOBt or DCC/DMAP in anhydrous DMF under nitrogen to minimize hydrolysis.
- Monitoring: Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) or HPLC-MS .
- Purification: Employ column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .
Basic: What software and parameters are essential for crystallographic refinement?
Methodological Answer:
- Software: SHELXL is preferred for small-molecule refinement. Key steps include:
Advanced: How to design a robust bioactivity study while ensuring compound stability?
Methodological Answer:
Stability Assessment: Pre-screen stability via HPLC under physiological conditions (pH 7.4, 37°C) for 24–48 hours.
Bioassay Design:
- Antimicrobial Testing: Use microdilution assays (MIC/MBC) with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls (e.g., ciprofloxacin) and solvent controls.
- Cytotoxicity: Validate selectivity with mammalian cell lines (e.g., HEK-293) using MTT assays .
Data Interpretation: Apply ANOVA or non-parametric tests to address biological variability .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Methodological Answer:
- ADME Prediction: Use SwissADME or pkCSM to estimate:
- Lipophilicity (LogP): Target <5 for optimal membrane permeability.
- BBB penetration : Critical for CNS-targeted studies.
- CYP450 inhibition : Screen for interactions with CYP3A4/2D6.
- Molecular Dynamics : Simulate binding to target proteins (e.g., bacterial topoisomerases) using GROMACS or AMBER .
Basic: How to address low yields in the final coupling step?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
